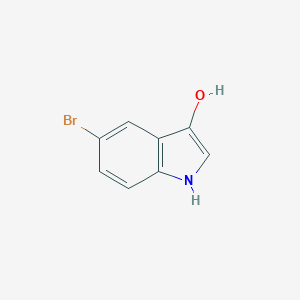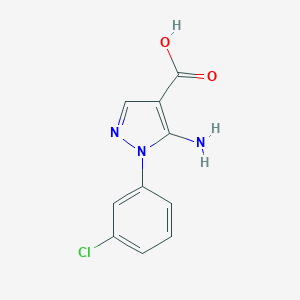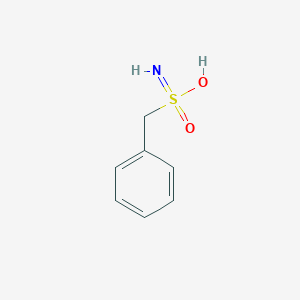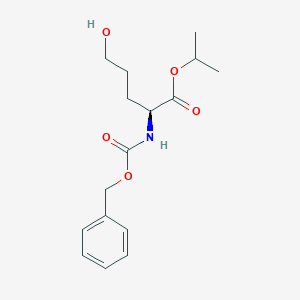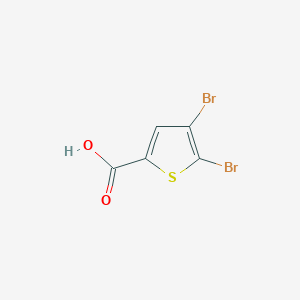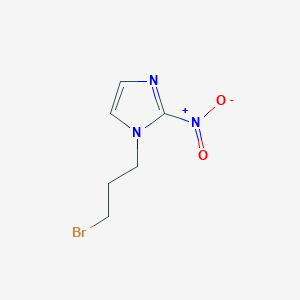
1-(3-Bromopropyl)-2-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a nitroimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-nitro-1H-imidazole is not fully understood. However, it is believed that this compound exerts its effects by generating reactive oxygen species (ROS) that cause damage to cellular components such as DNA and proteins. This leads to cell death and inhibition of tumor growth.
Biochemische Und Physiologische Effekte
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and parasites. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several advantages for lab experiments. It is readily synthesized and has good yields. It has also been shown to have a broad spectrum of activity against various microorganisms and cancer cells. However, this compound has limitations such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
1-(3-Bromopropyl)-2-nitro-1H-imidazole has several potential future directions for research. It can be further studied for its potential use in imaging techniques such as PET and SPECT. Additionally, it can be modified to improve its solubility and reduce its potential toxicity. This compound can also be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 1-(3-Bromopropyl)-2-nitro-1H-imidazole is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. This compound has advantages and limitations for lab experiments and has several potential future directions for research.
Synthesemethoden
1-(3-Bromopropyl)-2-nitro-1H-imidazole can be synthesized using different methods. One method involves the reaction of 2-nitroimidazole with 3-bromopropanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitroimidazole with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. Both methods yield the desired compound with good yields.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-nitro-1H-imidazole has been studied for its potential use in the treatment of various diseases. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
CAS-Nummer |
115398-63-5 |
|---|---|
Produktname |
1-(3-Bromopropyl)-2-nitro-1H-imidazole |
Molekularformel |
C6H8BrN3O2 |
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-4-9-5-3-8-6(9)10(11)12/h3,5H,1-2,4H2 |
InChI-Schlüssel |
LHWLEXJAXDFZLL-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



